molecular formula C22H16N2 B5598222 Naphthalene-1-carbaldehyde(1-naphthylmethylene)hydrazone

Naphthalene-1-carbaldehyde(1-naphthylmethylene)hydrazone

Cat. No.: B5598222
M. Wt: 308.4 g/mol
InChI Key: QBEFRSDYCFCLQT-DFEHQXHXSA-N
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Description

Naphthalene-1-carbaldehyde(1-naphthylmethylene)hydrazone is a chemical compound with the molecular formula C22H16N2 and a molar mass of 308.37584 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a naphthalene ring and a hydrazone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1-carbaldehyde(1-naphthylmethylene)hydrazone can be synthesized through the condensation reaction between naphthalene-1-carbaldehyde and hydrazine . The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:

Naphthalene-1-carbaldehyde+HydrazineThis compound\text{Naphthalene-1-carbaldehyde} + \text{Hydrazine} \rightarrow \text{this compound} Naphthalene-1-carbaldehyde+Hydrazine→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1-carbaldehyde(1-naphthylmethylene)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid, while reduction may produce naphthylmethylamine derivatives.

Scientific Research Applications

Naphthalene-1-carbaldehyde(1-naphthylmethylene)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene-1-carbaldehyde(1-naphthylmethylene)hydrazone involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalazine
  • Azinobis(1-naphtylmethane)
  • 1,2-Bis(1-naphtylmethylene)hydrazine

Uniqueness

Naphthalene-1-carbaldehyde(1-naphthylmethylene)hydrazone is unique due to its specific structural features, which include a naphthalene ring and a hydrazone linkage. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(E)-1-naphthalen-1-yl-N-[(E)-naphthalen-1-ylmethylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2/c1-3-13-21-17(7-1)9-5-11-19(21)15-23-24-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-16H/b23-15+,24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEFRSDYCFCLQT-DFEHQXHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NN=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=CC=CC2=C1)/C=N/N=C/C3=CC=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2144-00-5
Record name 1-Naphthalenecarboxaldehyde, 2-(1-naphthalenylmethylene)hydrazone
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Record name Naphthalazine
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Record name 1-Naphthalenecarboxaldehyde, 2-(1-naphthalenylmethylene)hydrazone
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Record name Naphthalene-1-carbaldehyde (1-naphthylmethylene)hydrazone
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